N-[(4-chlorophenyl)methyl]methanesulfonamide

Fragment-based drug discovery PTP1B allosteric inhibition X-ray crystallography

Researchers require fragments with experimentally validated binding modes to enable reproducible SAR. Generic sulfonamide analogs lack structural data and alter key recognition elements. - **Validated Chemical Probe**: Two PDB co-crystal structures (5QEU at 1.735Å; 7GSQ) confirm allosteric PTP1B binding; 4-chlorobenzyl group engages hydrophobic pocket, NH hydrogen bonds with backbone. - **Distinct Connectivity**: N-benzyl methanesulfonamide (not C-benzyl isomer CAS 71799-35-4); TPSA 46.17 Ų, single HBD, LogP 1.39 for improved permeability. - **Supply Certainty**: Stocked in research quantities; immediate shipment worldwide.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 42060-30-0
Cat. No. B3136635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]methanesulfonamide
CAS42060-30-0
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H10ClNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
InChIKeyCRYRIYLKDDYXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline


N-[(4-Chlorophenyl)methyl]methanesulfonamide (CAS 42060-30-0) is a secondary sulfonamide of molecular formula C₈H₁₀ClNO₂S and molecular weight 219.69 g·mol⁻¹ . It belongs to the N-benzyl methanesulfonamide subclass, characterized by a methanesulfonyl group (CH₃–SO₂–) linked via a secondary nitrogen to a 4-chlorobenzyl moiety [1]. This connectivity (N-benzyl attachment) distinguishes it from the regioisomeric C-benzyl sulfonamide series (e.g., 4-chlorobenzylsulfonamide, CAS 71799-35-4), where the sulfonamide sulfur is directly bonded to the benzylic carbon . The compound is classified in ChEBI as an organochlorine sulfonamide (CHEBI:195016) and has been deposited as chemical component JKY in the Protein Data Bank, with two co-crystal structures (PDB 5QEU, 7GSQ) determined in complex with protein tyrosine phosphatase 1B (PTP1B) as part of fragment-based allosteric site discovery campaigns [2][3].

N-benzyl secondary sulfonamide probe – connectivity distinct from C-benzyl sulfonamide series; supports fragment-based drug discovery (FBDD) campaigns
Structurally validated fragment hit – two PDB co-crystal structures with PTP1B confirm binding mode, enabling structure-guided elaboration
Permeability-favorable profile – reported TPSA below 60 Ų and single HBD support cell-based and phenotypic screening workflows

Why Generic Substitution Fails


The procurement-critical differentiation of N-[(4-chlorophenyl)methyl]methanesulfonamide (CAS 42060-30-0) rests on its N-benzyl methanesulfonamide connectivity, which defines a distinct chemical series from C-benzyl sulfonamides such as 4-chlorobenzylsulfonamide (CAS 71799-35-4) . These two compounds, despite sharing a 4-chlorobenzyl group, differ fundamentally in sulfonamide attachment: the target compound links the benzyl group through the sulfonamide nitrogen (CH₃–SO₂–NH–CH₂–Ph–Cl), while the comparator links through the sulfonamide sulfur (H₂N–SO₂–CH₂–Ph–Cl) . This connectivity difference produces measurable divergences in topological polar surface area (TPSA: 46.17 vs. 68.54 Ų), hydrogen bond donor count (1 vs. 2), and lipophilicity (LogP: 1.39 vs. 2.91) . Furthermore, the target compound has been validated as a fragment hit against PTP1B with two deposited co-crystal structures (PDB 5QEU at 1.735 Å resolution; PDB 7GSQ), establishing it as a structurally characterized chemical probe with experimentally defined protein-ligand interactions [1]. Generic substitution with a C-benzyl sulfonamide or dechlorinated N-benzyl analog would alter all key recognition elements—hydrogen bonding geometry, lipophilic contact surface, and halogen-bonding potential—invalidating any established structure-activity correlation and rendering fragment elaboration campaigns irreproducible.

Target
N-(4-Chlorobenzyl)methanesulfonamide
Secondary sulfonamide, N-benzyl connectivity; PDB-validated PTP1B binder; TPSA 46.17, 1 HBD, LogP ~1.0–1.4
Potential Substitute
4-Chlorobenzylsulfonamide
Primary C-benzyl sulfonamide; no deposited co-crystal structures; TPSA 68.54, 2 HBD, LogP 2.91
Connectivity mismatch alters hydrogen-bond geometry, halogen-bond presentation, and lipophilic contact surface – binding-mode reproducibility may not transfer directly. Dechlorinated N-benzyl analogs lack the 4-Cl pharmacophore, limiting halogen-bonding potential.
Physicochemical profiles differ substantially; substitution without experimental validation may compromise fragment elaboration campaigns.

Quantitative Differential Evidence Versus Closest Analogs


Validated PTP1B Fragment Hit with Two Co-Crystal Structures

N-[(4-Chlorophenyl)methyl]methanesulfonamide (designated FMOMB000149a) was identified as a fragment hit binding to an allosteric site on protein tyrosine phosphatase 1B (PTP1B) through a large-scale crystallographic fragment screen involving hundreds of individual small-molecule soaks [1]. The compound has two independently refined, publicly deposited co-crystal structures with human PTP1B: PDB 5QEU determined at 1.735 Å resolution (deposited 2018) and PDB 7GSQ (deposited 2024) [2][3]. In the 5QEU structure, the ligand occupies a pocket conformationally coupled to the active-site WPD loop, a validated hotspot for allosteric modulation of PTP1B enzymatic activity [1]. By contrast, the closest C-benzyl sulfonamide analog, 4-chlorobenzylsulfonamide (CAS 71799-35-4), has no deposited PDB co-crystal structures with PTP1B or any other protein target as of 2025, representing zero validated fragment-hit evidence for that chemotype [4]. This constitutes a binary, categorical differentiation: the target compound is a structurally validated chemical probe with experimentally defined protein-ligand interaction geometry; the comparator has no equivalent structural validation.

PTP1B Co-Crystal Structures
Head-to-head
Target: 2 structures (PDB 5QEU, 7GSQ) with human PTP1B at 1.735 Å resolution. Comparator: 0 structures – categorical difference.
Enables structure-guided fragment elaboration; comparator lacks validated binding evidence.
PanDDA fragment screen; multi-temperature crystallography; data from eLife 2018 and PDB.
Fragment-based drug discovery PTP1B allosteric inhibition X-ray crystallography Chemical probe validation

Topological Polar Surface Area and Predicted Membrane Permeability

The N-benzyl sulfonamide connectivity of N-[(4-chlorophenyl)methyl]methanesulfonamide yields a TPSA of 46.17 Ų, as reported by Chemscene, derived from 2 hydrogen bond acceptors and 1 hydrogen bond donor . The regioisomeric C-benzyl primary sulfonamide 4-chlorobenzylsulfonamide (CAS 71799-35-4), bearing an unsubstituted –SO₂NH₂ headgroup, has a TPSA of 68.54 Ų (calculated from SMILES: NS(=O)(=O)CC1=CC=C(Cl)C=C1) . This 22.37 Ų difference represents a 32.6% reduction in polar surface area for the target compound. Under the widely adopted Veber rule framework, compounds with TPSA ≤ 60 Ų are predicted to have good oral bioavailability, while those with TPSA > 60 Ų are flagged for potential permeability limitations [1]. The target compound falls comfortably within the favorable range (46.17 < 60), whereas the comparator exceeds the threshold (68.54 > 60). This TPSA differential is a direct consequence of the secondary sulfonamide motif (–SO₂–NH–) in the target versus the primary sulfonamide (–SO₂–NH₂) in the comparator, which introduces an additional hydrogen bond donor and increases polar surface area.

TPSA Difference
Cross-study comparable
Target TPSA: 46.17 Ų (≤60 threshold). Comparator: 68.54 Ų. Δ = 22.37 Ų (32.6% reduction).
Reported TPSA supports predicted passive permeability advantage for cell-based assays.
Veber rule framework; values from Chemscene and Chemsrc.
Drug-likeness Membrane permeability Physicochemical property differentiation Oral bioavailability prediction

Hydrogen Bond Donor Count and Permeability Implications

The N-methyl substitution on the sulfonamide of the target compound eliminates one hydrogen bond donor relative to the primary sulfonamide comparator. Fluorochem reports 1 HBD for CAS 42060-30-0 , while the primary sulfonamide 4-chlorobenzylsulfonamide (71799-35-4) possesses 2 HBD (the –SO₂NH₂ group) . In retrospective analyses of drug-likeness, compounds with HBD ≤ 1 have been shown to exhibit approximately 10-fold higher Caco-2 permeability (Papp) compared to compounds with HBD = 2, controlling for molecular weight [1]. The loss of one HBD in the target compound is mechanistically linked to N-methylation of the sulfonamide nitrogen, which masks the ionizable –SO₂NH– proton, reduces desolvation penalty upon membrane insertion, and increases lipophilicity (LogP: 1.39 vs. 2.91) — though in this specific molecular pair, the target compound paradoxically exhibits lower LogP due to the N-benzyl vs. C-benzyl connectivity difference that alters the overall dipole moment and solvation energetics [2].

HBD Count
Class-level inference
Target: 1 HBD (secondary sulfonamide). Comparator: 2 HBD (primary). Literature: HBD ≤1 associated with ~10-fold higher Caco-2 Papp.
Single HBD may reduce permeability-related false negatives in cell screening contexts.
Class-level drug-likeness analysis (Waring, 2010); specific permeability validation needed for this chemotype.
Hydrogen bonding Lipinski Rule of Five Membrane permeation Physicochemical optimization

Lipophilicity and Non-Specific Binding Risk

Contrary to the expectation from N-methylation literature (which typically increases LogP), the N-benzyl methanesulfonamide connectivity of CAS 42060-30-0 yields an experimentally consistent LogP of 1.39 (Chemscene) to 1.02 (Fluorochem predicted), substantially lower than the 2.91 LogP of the C-benzyl primary sulfonamide 4-chlorobenzylsulfonamide (CAS 71799-35-4) . This 1.52 log unit difference corresponds to an approximately 33-fold lower octanol-water partition coefficient for the target compound. In fragment-based drug discovery, fragments with LogP < 2 are preferred because higher lipophilicity is strongly correlated with increased non-specific protein binding, aggregate-based promiscuous inhibition, and poorer aqueous solubility [1]. The target compound's LogP of 1.39 positions it in a favorable range for fragment screening (typical recommended range: LogP 0–3), whereas the comparator's LogP of 2.91 approaches the upper boundary where promiscuous binding artifacts become prevalent [1]. Additionally, the target retains a 4-chloro substituent that provides halogen-bonding potential and metabolic stability relative to the fully dechlorinated N-benzyl analog (CAS 3989-45-5, LogP: 0.81, m.p.: 49–51 °C), offering a balanced intermediate lipophilicity profile [2].

Lipophilicity (LogP)
Cross-study comparable
Target LogP: 1.02–1.39. Comparator LogP: 2.91. Δ ≈ 1.5 log units; positions target within fragment-optimal range (0–3).
Intermediate LogP reduces non-specific binding risk relative to higher-lipophilicity comparators.
Fragment library design guidance (Davis & Erlanson, 2013); retains 4-Cl halogen-bond donor.
Lipophilicity optimization Non-specific binding Fragment developability LogP-driven property differentiation

Sulfonamide N-Alkylation Class Effect on Solubility and Affinity

A comprehensive matched molecular pair (MMP) analysis by Macdonald and Pickett (2015) established that, across all sulfonamide pairs examined, N-methylation of a primary sulfonamide (–SO₂NH₂ → –SO₂NHCH₃) always reduces aqueous solubility and increases lipophilicity [1]. This effect contrasts with amides, where N-methylation can sometimes increase solubility through disruption of intramolecular hydrogen bonding. For sulfonamides specifically, the mechanistic basis is twofold: (a) masking of the ionizable acidic sulfonamide NH (pKa ~10–11 for primary sulfonamides) eliminates a pH-dependent solubilizing moiety, and (b) addition of the hydrophobic methyl group reduces polar surface area [1]. While the target compound CAS 42060-30-0 is an N-benzyl (rather than N-methyl) secondary sulfonamide, the same principle applies: the sulfonamide nitrogen bears one alkyl substituent (benzyl), conferring secondary sulfonamide character with exactly 1 HBD versus the 2 HBD of primary sulfonamides. The 2001 SAR study by Tozer and colleagues on imidazolylalkyl-sulfonamide H3 antagonists further demonstrated that N-methylation of the sulfonamide nitrogen adjacent to the 4-chlorobenzyl group caused approximately 1 log unit (10-fold) loss in H3 receptor binding affinity in both radioligand binding (pKi) and functional (pKB) assays [2]. This provides direct pharmacological evidence that secondary sulfonamide modification at the nitrogen fundamentally alters target recognition, not merely solubility.

Sulfonamide N-Alkylation Class Effect
Class-level inference
Matched molecular pair analysis: N-alkylation of sulfonamides universally reduces solubility and increases lipophilicity; may alter target affinity (e.g., ~1 log unit H3 affinity shift).
Class-level evidence supports systematic property differentiation from primary sulfonamide analogs.
Macdonald & Pickett (2015); Tozer et al. (2001). Compound-specific solubility and binding must be verified.
Matched molecular pair analysis Sulfonamide N-methylation Aqueous solubility Developability optimization

Procurement-Driven Application Scenarios


Structure-Guided Fragment Elaboration Against PTP1B Allosteric Sites

N-[(4-Chlorophenyl)methyl]methanesulfonamide is uniquely suited as a starting fragment for PTP1B allosteric inhibitor development, supported by two independent co-crystal structures (PDB 5QEU at 1.735 Å and PDB 7GSQ) showing the compound bound to an allosteric pocket conformationally coupled to the active-site WPD loop [1][2]. Researchers can use these structures to guide chemical elaboration: the 4-chlorobenzyl group engages a hydrophobic sub-pocket, the secondary sulfonamide NH forms a hydrogen bond with the protein backbone, and the methanesulfonyl group is solvent-exposed—offering a clear vector for growing the fragment toward improved potency while maintaining ligand efficiency. This scenario is not accessible with 4-chlorobenzylsulfonamide (71799-35-4), which lacks any PDB co-crystal structure and therefore provides no experimentally validated binding mode to guide medicinal chemistry .

Cell-Permeable Fragment Screening for Intracellular Targets

With a TPSA of 46.17 Ų (below the 60 Ų Veber threshold) and a single hydrogen bond donor, CAS 42060-30-0 is predicted to exhibit superior passive membrane permeability compared to its primary sulfonamide analog 4-chlorobenzylsulfonamide (TPSA 68.54 Ų, 2 HBD) [3]. This property profile makes the target compound appropriate for inclusion in fragment libraries designed for cell-based screening, phenotypic assays, or targets located in the CNS, where the reduced TPSA and favorable LogP (1.39) align with established CNS drug-likeness parameters (TPSA < 60–70 Ų, LogP 1–4) . The intermediate LogP also reduces the risk of non-specific protein binding relative to the comparator (LogP 2.91), minimizing false-positive rates in biochemical screens [4].

Halogen-Bond-Enabled Fragment Screening

The 4-chloro substituent on the benzyl ring of CAS 42060-30-0 provides halogen-bond donor capability that is absent in the dechlorinated N-benzylmethanesulfonamide analog (CAS 3989-45-5, LogP 0.81, m.p. 49–51 °C) [5]. In the PTP1B co-crystal structures, the chlorine atom makes close contacts with protein residues, consistent with a halogen-bonding interaction that contributes to binding site recognition [1]. For fragment screening campaigns targeting proteins with known halogen-accepting pockets (e.g., kinase hinge regions, bromodomains, or PTP active sites), this compound offers a validated 4-chlorobenzyl pharmacophore without the excessive lipophilicity (LogP 2.91) and dual-HBD character of the C-benzyl sulfonamide comparator 71799-35-4 .

Secondary Sulfonamide Reference for Matched Molecular Pair Studies

The N-benzyl secondary sulfonamide motif of CAS 42060-30-0 provides a well-characterized reference point for systematic matched molecular pair (MMP) studies investigating the impact of sulfonamide N-substitution on physicochemical and pharmacological properties [6]. Its melting point (134 °C, from water) , LogP (1.02–1.39), TPSA (46.17), and HBD count (1) are precisely documented from multiple independent sources, enabling rigorous comparison with primary sulfonamide (71799-35-4), tertiary sulfonamide, and sulfamide (3984-17-6) analogs. The compound's PDB-validated binding mode further enables computational MMP analyses that correlate property changes with specific protein-ligand interactions, supporting rational fragment optimization workflows.

Application
Selection Property
Validation Focus
PTP1B allosteric site fragment elaboration
Co-crystal structure availability (PDB 5QEU, 7GSQ)
Binding mode reproducibility and WPD-loop allosteric coupling
Cell-based fragment screening
Predicted passive permeability (TPSA, HBD count)
Cell penetration assays and intracellular target engagement
Halogen-bond-enabled pharmacophore screening
4-Chloro substituent as halogen-bond donor
Halogen-bond geometry in target binding sites
Matched molecular pair (MMP) reference studies
Secondary sulfonamide connectivity and documented physicochemical profile
Systematic property comparison with primary sulfonamide and dechlorinated analogs
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